molecular formula C12H17N3O4S B14842718 4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide

4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide

Cat. No.: B14842718
M. Wt: 299.35 g/mol
InChI Key: CIUKTMHJDCZYHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide typically involves multiple steps, including the formation of the nicotinamide core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

4-cyclopropyloxy-5-(methanesulfonamido)-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O4S/c1-15(2)12(16)9-6-13-7-10(14-20(3,17)18)11(9)19-8-4-5-8/h6-8,14H,4-5H2,1-3H3

InChI Key

CIUKTMHJDCZYHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=CC(=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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